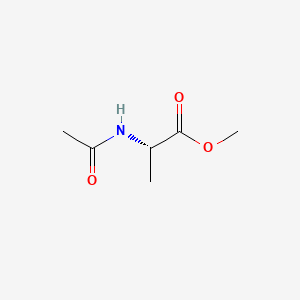

(S)-Methyl 2-acetamidopropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-Methyl 2-acetamidopropanoate, also known as this compound, is a useful research compound. Its molecular formula is C6H11NO3 and its molecular weight is 145.16 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Questions

Q. What are the standard synthetic routes for (S)-Methyl 2-acetamidopropanoate, and how is enantiomeric purity ensured?

Answer: The synthesis typically involves acylation of L-alanine methyl ester with acetic anhydride under basic conditions (e.g., sodium bicarbonate), followed by purification via recrystallization or column chromatography. Enantiomeric purity is confirmed using chiral high-performance liquid chromatography (HPLC) or polarimetry. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are employed to validate structural integrity . For example, highlights analogous methods for the R-isomer, emphasizing chiral resolution techniques applicable to the S-form .

Table 1: Key Steps in Synthesis

| Step | Process | Critical Parameters |

|---|---|---|

| 1 | Acylation | Temperature (0–5°C), pH control |

| 2 | Esterification | Solvent (dry methanol), reflux conditions |

| 3 | Purification | Chiral HPLC, silica gel chromatography |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers analyze?

Answer:

- ¹H NMR : Identify the methyl ester singlet (~3.6 ppm), acetamido NH proton (~6.5 ppm, broad), and α-proton resonance (~4.3 ppm, split due to stereochemistry).

- ¹³C NMR : Confirm carbonyl groups (acetamido C=O at ~170 ppm, ester C=O at ~170–175 ppm).

- MS : Molecular ion peak (m/z 145.16) and fragmentation patterns (e.g., loss of CH₃OH or acetyl group). and validate these methods for related acetamidopropanoate derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Answer: Contradictions often arise from structural modifications (e.g., substituents on the phenyl ring) or assay conditions. Strategies include:

- Comparative structural analysis : Use X-ray crystallography or computational docking to assess binding modes.

- Standardized assays : Replicate studies under controlled conditions (pH, temperature, enzyme concentration). notes that dimethylamino group substitutions significantly alter binding affinity in neuropharmacological targets . further links trifluoromethyl groups to enhanced herbicidal activity, suggesting substituent-dependent effects .

Table 2: Impact of Substituents on Bioactivity

| Derivative | Substituent | Observed Activity | Reference |

|---|---|---|---|

| A | Dimethylamino | Neurotransmitter modulation | |

| B | Trifluoromethyl | Herbicidal enzyme inhibition | |

| C | Chlorophenyl | Antioxidant activity |

Q. What strategies optimize the reaction yield of this compound under varying catalytic conditions?

Answer: Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance acylation efficiency.

- Catalyst screening : Use DMAP (4-dimethylaminopyridine) to accelerate esterification.

- Temperature control : Maintain 0–5°C during acylation to minimize side reactions. underscores solvent and temperature optimization for similar esters , while highlights chromatographic purification to improve yield .

Q. What are the mechanistic implications of the stereochemistry of this compound in enzymatic interactions?

Answer: The S-configuration enables selective binding to chiral active sites in enzymes (e.g., proteases or oxidoreductases). Molecular dynamics simulations reveal that the α-proton’s spatial orientation influences hydrogen bonding with catalytic residues. and suggest that stereochemical fidelity is critical for mimicking natural amino acid substrates in drug design .

Q. Methodological Notes

- Data Contradiction Analysis : Cross-reference structural analogs (e.g., vs. 18) to isolate variables affecting activity .

- Experimental Design : Use fractional factorial experiments to test multiple parameters (solvent, catalyst, temperature) simultaneously.

Properties

IUPAC Name |

methyl (2S)-2-acetamidopropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-4(6(9)10-3)7-5(2)8/h4H,1-3H3,(H,7,8)/t4-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQGVVDYNRHNTCK-BYPYZUCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426222 |

Source

|

| Record name | (S)-Methyl 2-acetamidopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869082-12-2 |

Source

|

| Record name | (S)-Methyl 2-acetamidopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.